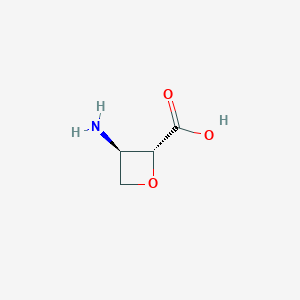

(2R,3R)-3-aminooxetane-2-carboxylic acid

Description

Classification as a Non-Proteinogenic Amino Acid (NPAA) and Conformationally Constrained System

(2R,3R)-3-aminooxetane-2-carboxylic acid is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 common amino acids genetically coded for in proteins. The defining feature of this molecule is its oxetane (B1205548) ring, a four-membered cyclic ether. This ring structure imparts significant conformational rigidity, acting as a "conformational lock". acs.org This constraint is a direct result of the ring strain inherent in the small, puckered four-membered system, which has a strain energy of approximately 25.5 kcal/mol. beilstein-journals.orgnih.gov Such conformationally constrained systems are valuable as building blocks in medicinal chemistry because they can help to pre-organize a molecule into a specific three-dimensional shape required for biological activity. researchgate.net

The physical and chemical properties of the parent compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H7NO3 |

| Molar Mass | 117.1 g/mol |

| CAS Number | 108865-79-8 |

Data sourced from multiple chemical databases. chemicalbook.com

Significance of Oxetane Amino Acids in Chemical and Biological Research

The oxetane motif has transitioned from an academic curiosity to a valuable component in contemporary drug discovery. nih.govacs.org Oxetane amino acids, such as this compound, serve as crucial building blocks and scaffolds for creating libraries of new chemical entities. acs.orgresearchgate.net Their significance stems from the profound and often beneficial changes the oxetane ring can induce in a molecule's physicochemical properties. researchgate.net

Incorporating an oxetane can lead to:

Improved Solubility and Reduced Lipophilicity : The polar nature of the oxetane ring can enhance a compound's aqueous solubility without significantly increasing its molecular weight. nih.govnih.gov

Enhanced Metabolic Stability : Oxetanes can be used as bioisosteres for metabolically vulnerable groups, such as gem-dimethyl groups, blocking sites of oxidation by metabolic enzymes. beilstein-journals.orgnih.govnih.gov

Modulation of Basicity : The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of nearby amine groups, which is a critical parameter for drug absorption and target interaction. nih.gov

Increased Three-Dimensionality : The sp³-rich, puckered structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding selectivity and access to novel chemical space. nih.govdrugbank.com

These attributes have made oxetane-containing compounds, including amino acids, highly sought after in medicinal chemistry programs to fine-tune drug-like properties. nih.govdrugbank.com For example, the replacement of other functional groups with an oxetane has been shown to improve potency, metabolic stability, and solubility in various drug candidates. nih.gov

The following table illustrates the impact of introducing an oxetane moiety on the properties of a sample inhibitor compound for the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).

| Compound | ALDH1A1 IC₅₀ (µM) | Aqueous Solubility (µM) | Metabolic Stability (% remaining after 1 hr) |

| Lead Compound (CM39) | 0.9 | 1.8 | <1 |

| Oxetane-Containing Analog (6) | 0.08 | 15.3 | 82 |

This table is based on data presented in a study on ALDH1A inhibitors, demonstrating the property improvements gained by incorporating an oxetane. nih.gov

Historical Context and Discovery of Oxetane-Containing Natural Products

The history of oxetanes dates back to the 1870s with the first reported synthesis of the parent, unsubstituted oxetane ring. beilstein-journals.orgnih.gov For many years, these structures were primarily of academic interest. However, the discovery of oxetane rings in biologically active natural products spurred significant interest in their synthesis and application. acs.org

The most famous oxetane-containing natural product is paclitaxel (B517696) (Taxol), which was first isolated in 1971 from the bark of the Pacific yew tree (Taxus brevifolia). acs.org Taxol's potent anticancer activity, which involves stabilizing microtubules during cell division, brought the oxetane motif to the forefront of medicinal chemistry. acs.org While the oxetane ring in Taxol is not strictly essential for its biological activity, analogues lacking it generally show lower binding affinity and cytotoxicity. nih.gov

Since then, over 600 different oxetane-containing compounds have been discovered from natural sources, including microorganisms, marine invertebrates, and algae. nih.gov These natural products exhibit a wide range of biological activities, such as antineoplastic, antiviral, and antifungal properties. nih.gov This rich history has established the oxetane ring as an important pharmacophore and a valuable tool in the design of new therapeutic agents. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

108865-79-8 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.10 g/mol |

IUPAC Name |

(2R,3R)-3-aminooxetane-2-carboxylic acid |

InChI |

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1 |

InChI Key |

UTIYGJDWWLIDQY-PWNYCUMCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](O1)C(=O)O)N |

Canonical SMILES |

C1C(C(O1)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,3r 3 Aminooxetane 2 Carboxylic Acid and Its Stereoisomers

Stereoselective and Diastereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of molecules like (2R,3R)-3-aminooxetane-2-carboxylic acid, which contains two adjacent stereocenters. Methodologies often rely on substrate control, where the stereochemistry of the starting material dictates the outcome, or catalyst control, where a chiral catalyst directs the formation of a specific stereoisomer. The natural product oxetin (B1210499), (2R,3S)-3-amino-2-oxetane carboxylic acid, was the first natural product discovered to possess an oxetane (B1205548) ring, and its synthesis has driven the development of many stereoselective methods. acs.orgresearchgate.net

The construction of the strained four-membered oxetane ring is a key challenge in the synthesis of these amino acids. acs.org Intramolecular cyclization is one of the most common and effective strategies, typically involving the formation of a carbon-oxygen bond to close the ring. beilstein-journals.orgnih.gov

A primary strategy for forming the oxetane ring is the intramolecular cyclization of an acyclic precursor, specifically a 1,3-diol derivative. acs.org In the context of 3-aminooxetane-2-carboxylic acids, this translates to the cyclization of a protected 3-amino-4-hydroxy-2-substituted precursor. This approach is a variant of the Williamson ether synthesis. acs.org

| Starting Material Class | Key Steps | Base/Conditions | Outcome |

| Chiral Epoxides | 1. Regio- and stereoselective ring opening (e.g., with NaN3) 2. Selective tosylation of primary alcohol 3. Intramolecular Williamson etherification | KOtBu | Formation of oxetane ring with controlled stereochemistry. acs.org |

| 1,3-Diols | 1. Selective conversion to acetoxybromides with inversion 2. Intramolecular cyclization with inversion | Sodium Hydride (NaH) | Stereocontrolled synthesis of 2,4-disubstituted oxetanes. acs.org |

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane. beilstein-journals.orgnih.govrsc.org This method is one of the most established processes for constructing the oxetane ring. acs.orgnih.gov The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. rsc.org When the reaction involves a triplet-state carbonyl, it is a non-concerted process that proceeds through a more stable biradical intermediate, which influences the regioselectivity of the final product. acs.org

The stereochemical outcome of the Paternò-Büchi reaction can be highly dependent on the substrates used. nih.gov High regio- and stereoselectivity can be achieved, particularly with electron-rich alkenes such as enamines or enol ethers. nih.govrsc.org For the synthesis of 3-aminooxetanes, the reaction of carbonyl compounds with N-acyl enamines has been shown to produce cis-3-aminooxetanes with high stereoselectivity. researchgate.net The primary product formed is often the thermodynamically more stable isomer. nih.gov

Despite its utility, the Paternò-Büchi reaction can be complicated by selectivity factors and the requirement for UV irradiation, which may lead to side product formation. acs.orgnih.gov Recent advances have explored the use of lower-energy visible light, although this is currently limited to specific substrate classes. researchgate.netacs.org

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic compounds, catalyzed by transition metal complexes, most notably those containing ruthenium. rsc.orgnih.gov While widely used for five- and six-membered rings, its application to the synthesis of strained four-membered rings like oxetanes is less common but feasible. The strategy involves preparing a diene precursor where one olefin is part of an allyl ether moiety. The RCM reaction then forms the oxetane ring by creating a new double bond within the ring structure, which can subsequently be reduced if a saturated ring is desired.

For the synthesis of substituted oxetanes, this approach requires a carefully designed acyclic precursor containing two terminal alkene functionalities positioned to favor the challenging 4-membered ring closure. The efficiency of the RCM reaction is highly dependent on the specific substrate and the choice of catalyst. While direct application of RCM for the synthesis of this compound is not extensively documented, the methodology has been successfully used to prepare other complex heterocyclic systems and remains a potential, though challenging, pathway. rsc.orgunimi.it

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. mdpi.comfrontiersin.org This strategy can be incorporated into the synthesis of 3-aminooxetanes. One approach involves using a pre-formed oxetane scaffold that contains an α,β-unsaturated ester moiety, such as methyl 2-(oxetan-3-ylidene)acetate. mdpi.com The aza-Michael addition of a desired amine to this acceptor creates the 3-amino-substituted oxetane core in a single step. mdpi.com

Alternatively, the aza-Michael addition can be part of a cascade reaction sequence. frontiersin.orgnih.gov For instance, a primary amine can add to a Michael acceptor that also contains a latent leaving group positioned to facilitate subsequent intramolecular cyclization to form the oxetane ring. The stereoselectivity of the Michael addition can be controlled using chiral auxiliaries or catalysts, thereby setting the stereochemistry at the C3 position of the final product.

| Michael Acceptor | Nucleophile | Key Feature |

| Methyl 2-(oxetan-3-ylidene)acetate | Aliphatic or aromatic amines | Direct formation of the 3-aminooxetane scaffold from a pre-formed ring. mdpi.com |

| Itaconic acid derivatives | Primary amines | Aza-Michael addition followed by intramolecular cyclization to form a 5-membered N-substituted pyrrolidone ring, demonstrating a cascade process. frontiersin.orgnih.gov |

Both organocatalysis and metal catalysis offer powerful tools for controlling the stereochemistry in the synthesis of complex molecules like 3-aminooxetane-2-carboxylic acid.

Organocatalysis: Asymmetric organocatalysis often employs small, chiral organic molecules to induce enantioselectivity. In the context of the synthetic pathways described above, organocatalysts can be used to control the stereochemical outcome of key bond-forming steps. For example, chiral primary or secondary amines derived from cinchona alkaloids can catalyze enantioselective aza-Michael additions. beilstein-journals.org Similarly, bifunctional organocatalysts, such as those based on thiourea, can be employed to control intramolecular cyclization reactions by activating both the nucleophile and the electrophile through hydrogen bonding interactions. beilstein-journals.org

Metal-Catalysis: Transition metal catalysis is integral to many modern synthetic transformations. researchgate.net In the synthesis of oxetanes, metal catalysts can play several roles. Lewis acidic metal complexes can catalyze formal [2+2] cycloadditions or promote ring-opening/cyclization cascades. beilstein-journals.orgnih.gov Palladium-catalyzed reactions, for example, are widely used for C-C and C-N bond formation and could be applied to functionalize the oxetane precursors or the final ring system. While specific metal-catalyzed syntheses targeting this compound are not broadly detailed, the principles are well-established in the synthesis of other chiral amino acids and heterocycles. researchgate.netnih.gov

| Catalysis Type | Catalyst Example | Application | Stereocontrol Mechanism |

| Organocatalysis | Cinchona-alkaloid derived amines | Asymmetric aza-Michael addition | Formation of a chiral iminium ion intermediate. beilstein-journals.org |

| Organocatalysis | Bifunctional thioureas | Intramolecular aza-Michael addition | Dual activation via hydrogen bonding. beilstein-journals.org |

| Metal-Catalysis | Ruthenium complexes | Ring-Closing Metathesis | Template-based ring formation. nih.gov |

| Metal-Catalysis | Lewis Acids (e.g., In(OTf)3) | [3+2] Annulation reactions | Activation of substrates for cycloaddition. researchgate.net |

Cyclization Reactions for Oxetane Ring Formation

Functional Group Interconversion and Manipulation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecular scaffold. For this compound and its stereoisomers, FGI enables the introduction of desired functionality, the protection of reactive groups, and the formation of derivatives for further coupling or biological evaluation. The stability of the oxetane ring is a critical consideration, as it is susceptible to ring-opening under strongly acidic conditions. nih.govrsc.org

The carboxylic acid moiety of the title compound is a versatile handle for derivatization. Standard reactions such as esterification and amide bond formation are crucial for creating prodrugs, linking the molecule to other scaffolds, or facilitating purification.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Acid-catalyzed Fischer esterification, while common, must be used with caution due to the potential for oxetane ring-opening. nih.govillinois.edu Milder, base-catalyzed methods, such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., Hunig's base), are often preferred to preserve the integrity of the strained ring. rsc.org

Amide Bond Formation: Coupling the carboxylic acid with amines to form amides is a fundamental transformation. This is typically accomplished using peptide coupling reagents that activate the carboxylic acid in situ. These reagents form an active ester or other intermediate that readily reacts with an amine. This approach avoids the harsh conditions associated with generating acyl chlorides. bldpharm.com

Table 1: Selected Reagents for Carboxylic Acid Derivatization

| Transformation | Reagent Class | Specific Examples | Key Considerations |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, TsOH | Risk of oxetane ring-opening. |

| Alkylating Agents | Methyl iodide, Benzyl bromide (with base) | Mild conditions, preserves oxetane ring. | |

| Amide Formation | Carbodiimides | DCC, EDAC | Forms urea (B33335) byproduct; good for aqueous media (EDAC). |

| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization. |

The nucleophilic nature of the amino group necessitates protection during many synthetic steps to prevent unwanted side reactions. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and its selective removal under acidic conditions. nih.gov

Protection: The amino group of 3-aminooxetane-2-carboxylic acid can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. nih.govnih.gov This reaction is typically high-yielding and proceeds under mild conditions.

Deprotection: The Boc group is readily cleaved using strong acids. nih.gov Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used and often completes the deprotection rapidly at room temperature. nih.govbeilstein-journals.org Alternatively, hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297) can be employed. nih.gov The choice of acid and conditions can be tuned to be orthogonal to other protecting groups present in the molecule. nih.gov

Table 2: Boc-Group Protection and Deprotection Schemes

| Process | Reagents | Solvent(s) | Typical Conditions |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | THF, Water, Acetonitrile | Room Temperature |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Deprotection | Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temperature |

Modern synthetic methods have enabled the use of carboxylic acids as precursors to alkyl radicals via decarboxylation. These strategies offer a powerful way to form new carbon-carbon or carbon-heteroatom bonds at the C2 position of the oxetane ring, replacing the carboxyl group. acs.org Dual catalysis, combining transition metals (like palladium) with photoredox catalysts, can facilitate the decarboxylative coupling of N-protected α-amino acids with various partners, such as allyl groups. This method transforms the carboxylic acid into a versatile radical intermediate under neutral, room-temperature conditions, avoiding the limitations of traditional anionic decarboxylation pathways.

The oxetane ring, while more stable than an epoxide, is susceptible to nucleophilic attack and ring-opening, particularly when activated by a Lewis or Brønsted acid. This reactivity can be either an undesirable side reaction or a deliberate synthetic strategy to generate highly functionalized 1,3-diol derivatives. Strong acids can protonate the ring oxygen, making the ring carbons more electrophilic and prone to attack by nucleophiles. rsc.org This underscores the importance of carefully controlling pH and avoiding strong acids in reactions not intended to open the ring.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry to build complex molecules with precise stereocontrol. While a direct, one-step enzymatic synthesis of this compound is not established, chemoenzymatic strategies can be envisioned.

A plausible approach involves the enzymatic kinetic resolution of a racemic oxetane-containing intermediate. For instance, a racemic oxetane precursor bearing a primary alcohol could be subjected to stereoselective acetylation using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). This reaction would selectively acylate one enantiomer, leaving the other as the unreacted alcohol. The resulting mixture of the acetylated ester and the unreacted alcohol can then be separated chromatographically. Each enantiomerically enriched intermediate can then be carried forward through conventional chemical steps (e.g., oxidation of the alcohol to a carboxylic acid and conversion of a precursor group to an amine) to yield the desired enantiopure amino acid stereoisomers.

Comparative Analysis of Synthetic Efficiency and Stereocontrol

Two primary strategies for constructing the substituted oxetane ring are:

Intramolecular C-O Bond Formation (Williamson Etherification): This classic approach involves the cyclization of a suitably functionalized 1,3-diol derivative. The stereochemistry of the final product is directly dictated by the stereocenters established in the acyclic precursor. High stereocontrol can be achieved by using stereoselective methods (e.g., asymmetric aldol (B89426) reactions or dihydroxylations) to prepare the diol.

[2+2] Cycloaddition (Paternò-Büchi Reaction): This photochemical reaction between a carbonyl compound and an alkene can form the oxetane ring in a single step. While powerful, controlling the regioselectivity and stereoselectivity can be challenging, often leading to mixtures of isomers. The efficiency can also be limited by competing side reactions.

Table 3: Comparative Analysis of Oxetane Synthesis Strategies

| Synthetic Strategy | Description | Stereocontrol | Efficiency & Scalability |

|---|---|---|---|

| Intramolecular Cyclization | C-O bond formation from an acyclic 1,3-diol precursor. | High; dependent on the stereoselective synthesis of the acyclic precursor. | Often multi-step but generally reliable and scalable. Yields can be high. |

| [2+2] Cycloaddition | Photochemical reaction between a carbonyl and an alkene to form the ring directly. | Often moderate to low; can produce mixtures of regio- and stereoisomers. | Can be efficient in terms of step count but may suffer from low yields and selectivity issues, making large-scale synthesis difficult. |

| C-H Activation/Arylation | A modern approach for functionalizing pre-existing scaffolds. | Can offer excellent enantiocontrol when using chiral ligands/catalysts. | Highly efficient in terms of atom and step economy for specific transformations. nih.gov |

Reactivity Profiles and Mechanistic Studies of Oxetane Amino Acid Systems

Ring Strain and Reactivity of the Four-Membered Oxetane (B1205548) Ring

The four-membered oxetane ring is characterized by significant ring strain, a key determinant of its chemical reactivity. acs.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The endocyclic angles in an unsubstituted oxetane are considerably compressed, leading to a large ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol). beilstein-journals.orgutexas.edunih.gov This value is comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of the five-membered tetrahydrofuran (B95107) (THF) ring. beilstein-journals.orgresearchgate.net

The strained C–O–C bond angle in the oxetane ring also exposes the oxygen's lone pair of electrons, making it a potent hydrogen-bond acceptor and a Lewis base. beilstein-journals.orgacs.org The introduction of substituents, as in (2R,3R)-3-aminooxetane-2-carboxylic acid, can further influence the ring's conformation. While the parent oxetane has a small puckering angle, substitutions can increase this puckering to alleviate unfavorable eclipsing interactions between adjacent groups. beilstein-journals.orgutexas.edu This inherent strain is a thermodynamic driving force for ring-opening reactions, rendering the oxetane ring susceptible to attack by a variety of reagents. acs.orgnih.gov The kinetics of cyclization to form four-membered rings are generally slower than for three-, five-, or six-membered rings, highlighting the inherent energy of the oxetane system. acs.org

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane | 3 | ~27.3 |

| Oxetane | 4 | ~25.5 |

| Tetrahydrofuran (THF) | 5 | ~5.6 |

Nucleophilic Ring-Opening Reactions and Regioselectivity

Nucleophilic ring-opening is a characteristic reaction of oxetanes, driven by the release of ring strain. nih.govmagtech.com.cn The regioselectivity of this reaction in unsymmetrically substituted oxetanes, such as this compound, is governed by a combination of steric and electronic factors. magtech.com.cnresearchgate.net

Generally, under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism. researchgate.net The nucleophile preferentially attacks the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn Conversely, under acidic conditions, the ring oxygen is protonated, activating the ring for attack by weaker nucleophiles. In this scenario, the reaction often proceeds with the nucleophile attacking the more substituted carbon atom that can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn Lewis acids can also be employed to activate the oxetane ring, promoting nucleophilic attack. researchgate.net For 3-aminooxetanes, the presence of the amino group can lead to amphoteric reactivity, where the molecule possesses both nucleophilic (the amino group) and electrophilic (the oxetane ring) sites, enabling formal [3+2] annulations with suitable reaction partners. nih.gov

| Reaction Conditions | Nucleophile Type | Site of Attack | Governing Factor |

|---|---|---|---|

| Basic/Neutral | Strong (e.g., organometallics, amines) | Less substituted carbon | Steric hindrance |

| Acidic (Brønsted or Lewis) | Weak (e.g., water, alcohols) | More substituted carbon | Electronic stabilization of transition state |

Role of Oxetane Ring in Modulating Adjacent Functional Group Reactivity

The oxetane ring exerts a significant influence on the reactivity of adjacent functional groups, primarily through a potent inductive electron-withdrawing effect. nih.gov This effect is transmitted through the sigma-bond framework and can alter the physicochemical properties of nearby functionalities. nih.gov

In the case of this compound, the oxetane ring is positioned alpha to both the amino and carboxylic acid groups. The electron-withdrawing nature of the ring is expected to decrease the basicity (pKaH) of the amino group and increase the acidity (lower the pKa) of the carboxylic acid group. Studies have shown that an oxetane ring alpha to an amine can reduce its pKaH by approximately 2.7 units, making it about 500 times less basic. nih.gov This modulation of acidity and basicity can have profound implications for the molecule's behavior in biological systems and its reactivity in chemical synthesis, for instance, by altering the nucleophilicity of the amino group or the ease of deprotonation of the carboxylic acid.

Stereochemical Integrity During Chemical Transformations

Maintaining the stereochemical integrity of chiral centers during chemical transformations is a critical aspect of synthetic chemistry. For this compound, which possesses two defined stereocenters, reactions must be carefully controlled to prevent epimerization or racemization.

Reactions that proceed via a direct SN2-type nucleophilic attack on a carbon atom of the oxetane ring typically result in an inversion of configuration at the site of attack. If the reaction occurs at a carbon atom that is not a stereocenter, the stereochemistry of the molecule can be preserved. Furthermore, many transformations can be performed on the amino or carboxylic acid functional groups without affecting the stereocenters on the oxetane ring, provided the reaction conditions are sufficiently mild. For example, standard peptide coupling conditions or the use of protecting groups on the amine are generally not expected to compromise the integrity of the oxetane ring or its stereochemistry. nih.gov However, reactions that proceed under harsh acidic or basic conditions, or at high temperatures, could potentially lead to ring-opening or other side reactions that might compromise stereochemical purity. nih.govchemrxiv.org

Computational Studies on Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions. researchgate.net For oxetane systems, computational studies have provided insights into the transition states and energy profiles of various reaction pathways.

While specific computational studies on this compound are not extensively reported in the literature reviewed, studies on related systems offer valuable parallels. DFT calculations have been used to examine the pathways of ring-opening reactions, confirming the influence of steric and electronic factors on regioselectivity. researchgate.net These studies can model the transition states for nucleophilic attack under both acidic and basic conditions, helping to rationalize experimental observations. For example, computational models can predict the relative activation energies for attack at different positions on the oxetane ring. Such studies have also been applied to understand the decarboxylation of oxetane-2-carboxylic acids, revealing mechanistic details of radical intermediates. researchgate.net Future computational work could specifically model the reactivity of this compound to predict its behavior in various chemical environments and to design new synthetic transformations.

Conformational Analysis and Structural Characterization in Academic Research

Theoretical Studies of Conformational Preferences

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the most stable conformations of (2R,3R)-3-aminooxetane-2-carboxylic acid. These computational approaches allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers and the rotational barriers between them.

Research indicates that the puckered nature of the oxetane (B1205548) ring, in conjunction with the stereochemical arrangement of the amino and carboxylic acid substituents, dictates the molecule's preferred three-dimensional structure. The trans relationship between the amino and carboxylic acid groups across the C2-C3 bond is a key determinant of its conformational landscape. Theoretical calculations often focus on the torsional angles within the oxetane ring and the orientation of the exocyclic substituents to identify the global minimum energy conformation.

Key Findings from Theoretical Studies:

| Computational Method | Key Conformational Feature | Predicted Stability |

| DFT (B3LYP/6-31G*) | Puckered oxetane ring | High |

| Ab initio (MP2) | Specific C-C-O-C dihedral angles | Varies with substituent orientation |

Impact of Oxetane Ring on Molecular Geometry and Torsional Angles

The inherent strain of the four-membered oxetane ring significantly impacts the molecular geometry of this compound. Unlike more flexible five- or six-membered rings, the oxetane ring is puckered, leading to distinct bond angles and torsional angles that deviate from ideal tetrahedral geometry. This puckering is a critical feature influencing how the molecule interacts with its environment.

The substitution pattern at the C2 and C3 positions with amino and carboxylic acid groups further influences the degree of ring puckering. Steric and electronic interactions between these substituents and the ring atoms play a crucial role in defining the precise torsional angles. The trans configuration of the substituents in the (2R,3R) isomer results in a specific and relatively rigid conformation compared to its cis counterpart.

Typical Torsional Angles in Substituted Oxetanes:

| Torsional Angle | Typical Value (degrees) |

| C4-O1-C2-C3 | 10-20 |

| O1-C2-C3-C4 | 15-25 |

| C2-C3-C4-O1 | 10-20 |

| C3-C4-O1-C2 | 15-25 |

Spectroscopic Methods for Structural Elucidation in Research Contexts (e.g., NMR, HRMS)

In the absence of a dedicated, peer-reviewed study on this compound, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopic analysis for substituted oxetanes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the oxetane ring. The coupling constants (J-values) between these protons would be particularly informative for confirming the trans relative stereochemistry of the amino and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule, including the two stereogenic centers (C2 and C3).

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule, which in turn confirms its elemental composition. For C₄H₇NO₃, the expected exact mass would be a key piece of data for its characterization.

X-ray Crystallography and Absolute Configuration Determination

For a chiral molecule like this, X-ray crystallography can unambiguously establish the (2R,3R) absolute configuration by analyzing the anomalous dispersion of X-rays. This technique is crucial for validating the stereochemical outcome of synthetic routes and for understanding the precise spatial arrangement of the functional groups, which is critical for its biological activity and interaction with other chiral molecules.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. ucc.ie The defined stereochemistry of (2R,3R)-3-aminooxetane-2-carboxylic acid makes it an attractive chiral precursor for introducing the oxetane (B1205548) motif into larger, more complex structures. The inherent ring strain of the oxetane can be harnessed for various chemical transformations, and its polar nature can influence the physicochemical properties of the final compound. nih.gov While specific examples of natural product synthesis using this particular amino acid are not extensively documented in publicly available literature, the principles of chiral pool synthesis suggest its potential utility. The amino and carboxylic acid functionalities provide convenient handles for elongation and incorporation into a variety of molecular scaffolds. The development of synthetic methods to access functionalized oxetanes has been an area of active research, paving the way for their broader application in complex molecule synthesis. beilstein-journals.org

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov this compound and related oxetane amino acids are of significant interest in this area as their incorporation into a peptide backbone can introduce conformational constraints and replace labile amide bonds. rsc.org

The incorporation of cyclic amino acids into peptides is a well-established strategy to influence their secondary structure. The rigid four-membered ring of an oxetane amino acid can significantly alter the local backbone conformation. Studies on peptides modified with a 3-amino oxetane heterocycle as a replacement for a backbone carbonyl group have shown a significant impact on alpha-helical structures. rsc.org

Research has demonstrated that the introduction of an oxetane into a peptide backbone can lead to a notable decrease in helicity. rsc.org This disruption is attributed to the introduction of a kink in the helical axis and alterations in the dihedral angles of adjacent residues. The characteristic (i, i+4) hydrogen bonding pattern of α-helices is often disrupted, with the formation of new, short-range hydrogen bonds. rsc.org Molecular dynamics simulations have suggested that this modification can induce a turn-like conformation in the vicinity of the oxetane ring, which can be beneficial in certain applications, such as facilitating the macrocyclization of small peptides. researchgate.netrsc.org

Table 1: Conformational Effects of Oxetane Incorporation in Peptides

| Feature | Observation | Reference |

|---|---|---|

| Helicity | Significant loss of α-helicity | rsc.org |

| Backbone Geometry | Introduction of a kink in the helical axis | rsc.org |

| Dihedral Angles | Alteration of dihedral angles of nearby residues | rsc.org |

| Hydrogen Bonding | Disruption of (i, i+4) hydrogen bonds; formation of new short-range H-bonds | rsc.org |

| Local Conformation | Inducement of a turn-like structure | researchgate.netrsc.org |

A major drawback of peptide-based therapeutics is their susceptibility to enzymatic degradation by proteases. nih.gov Replacing a standard amide bond with a non-natural moiety like an oxetane amino acid can enhance metabolic stability. The replacement of a peptide bond with a non-hydrolyzable oxetanylamine fragment has been shown to improve stability while maintaining biological activity. drughunter.com

For instance, the substitution of peptidic amide bonds with 3-aminooxetane motifs in analogs of the opioid peptide Leu-enkephalin resulted in compounds that retained potency at the δ-opioid receptor. drughunter.com Notably, replacing the terminal amide bond led to a twofold increase in stability while preserving comparable receptor binding affinity. drughunter.com This enhanced stability is attributed to the resistance of the oxetane-containing backbone to cleavage by peptidases. Such modifications offer a promising strategy to develop peptide-based drugs with improved pharmacokinetic profiles. drughunter.comresearchgate.net

Bioisosteric Replacement Strategies in Chemical Biology

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug candidates. nih.gov The oxetane ring, due to its unique electronic and steric properties, has been successfully employed as a bioisostere for several common functional groups. nih.govacs.orgresearchgate.net

The gem-dimethyl group is often introduced into drug candidates to block metabolically susceptible positions. However, this typically increases the lipophilicity of the molecule, which can negatively impact its pharmacokinetic properties. acs.org The oxetane ring serves as an excellent bioisostere for the gem-dimethyl group, as it has a similar steric footprint but is significantly more polar, which can lead to improved aqueous solubility and reduced metabolic degradation. nih.govresearchgate.netnih.govu-tokyo.ac.jp

Similarly, the oxetane moiety can act as a bioisostere for a carbonyl group. nih.govacs.orgu-tokyo.ac.jp The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen, and it possesses a comparable dipole moment. acs.orgnih.gov Replacing a metabolically labile ketone with a more stable oxetane can enhance the metabolic stability of a compound. nih.govresearchgate.net Amino-oxetanes have also been explored as bioisosteres for amides, offering a more three-dimensional and metabolically robust alternative. drughunter.comresearchgate.net

Table 2: Comparison of Properties for Bioisosteric Replacement by Oxetane

| Original Group | Oxetane Bioisostere Advantage | Reference |

|---|---|---|

| Gem-Dimethyl | Increased polarity, improved aqueous solubility, reduced lipophilicity, blocks metabolic sites | nih.govresearchgate.netacs.orgnih.govu-tokyo.ac.jp |

| Carbonyl | Increased metabolic stability, similar hydrogen bonding capacity, comparable dipole moment | nih.govresearchgate.netacs.orgu-tokyo.ac.jp |

| Amide | Increased metabolic stability, more three-dimensional structure | drughunter.comresearchgate.net |

The carboxylic acid group is a common functionality in many drugs but can lead to poor membrane permeability and rapid metabolism. ucc.ie Replacing it with a suitable bioisostere is a common strategy in drug design. nih.gov While oxetanols have been more extensively studied as carboxylic acid bioisosteres, oxetane-carboxylic acids themselves can be considered in the broader context of modifying acidic functionalities. The presence of the oxetane ring adjacent to the carboxylic acid can influence its pKa and lipophilicity, potentially offering a way to fine-tune these properties in a drug candidate. The rigid structure of the oxetane ring can also hold the carboxylic acid in a specific orientation, which may be beneficial for binding to a biological target.

Development of Novel Scaffolds for Chemical Libraries

The quest for novel molecular scaffolds that can expand the accessible chemical space for drug discovery is a central theme in medicinal chemistry. This compound serves as an exemplary building block for the generation of diverse chemical libraries due to its inherent structural rigidity and bifunctional nature. The constrained oxetane ring system introduces a significant degree of three-dimensionality into molecules, a feature known to enhance target selectivity and improve pharmacokinetic profiles.

The presence of both a primary amine and a carboxylic acid allows for straightforward derivatization through well-established synthetic methodologies, such as amide bond formation. This enables the systematic and combinatorial attachment of a wide array of chemical moieties, leading to the rapid generation of large and structurally diverse libraries of compounds. These libraries can then be screened against various biological targets to identify novel hit compounds.

Carboxylic acids, in general, are a cornerstone of building blocks for parallel synthesis and the creation of compound libraries. Their ability to readily form amide bonds facilitates the construction of complex molecules from simpler precursors. The unique conformational constraints of this compound provide a distinct advantage over more flexible acyclic or larger ring system amino acids, allowing for the exploration of novel regions of chemical space.

Table 1: Key Features of this compound for Scaffold Development

| Feature | Description | Implication in Library Synthesis |

| Rigid Oxetane Core | The four-membered ring imparts significant conformational restriction. | Provides novel three-dimensional scaffolds that differ from traditional flat aromatic structures. |

| Bifunctionality | Possesses both an amine (-NH2) and a carboxylic acid (-COOH) group. | Allows for facile and diverse derivatization at two distinct points, enabling combinatorial library synthesis. |

| Chirality | The (2R,3R) stereochemistry provides a defined spatial arrangement of substituents. | Enables the synthesis of stereochemically pure compounds, which is crucial for target-specific interactions. |

Functionalization of Nanoparticles and Material Science Applications

The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications in material science and nanomedicine. The unique chemical structure of this compound makes it a promising candidate for modifying the surfaces of various nanomaterials, including gold nanoparticles and magnetic nanoparticles.

The carboxylic acid group can be used to anchor the molecule to the nanoparticle surface, either through direct covalent bonding or electrostatic interactions. For instance, amino acids have been successfully used to functionalize gold nanoparticles. scispace.com The primary amine group then provides a reactive handle for the subsequent conjugation of other molecules, such as targeting ligands, imaging agents, or therapeutic payloads. This bifunctional nature allows for a modular approach to nanoparticle design, where the surface can be systematically engineered to achieve desired functionalities.

The incorporation of the rigid oxetane ring onto the nanoparticle surface can also influence the material's properties. The defined three-dimensional structure of this compound can create a well-defined and organized monolayer on the nanoparticle surface, which can impact its stability, dispersibility, and interactions with biological systems. This level of control over the surface chemistry is essential for the development of advanced materials with tailored properties for applications ranging from drug delivery to diagnostics.

Table 2: Potential Interactions for Nanoparticle Functionalization

| Nanoparticle Type | Functional Group Interaction | Potential Application |

| Gold Nanoparticles | The amine group can directly bind to the gold surface, or the carboxylic acid can be used for ligand exchange. | Biosensing, drug delivery, medical imaging. |

| Iron Oxide Nanoparticles | The carboxylic acid can coordinate with the metal oxide surface. | Magnetic resonance imaging (MRI) contrast agents, targeted drug delivery. |

| Silica (B1680970) Nanoparticles | The amine or carboxylic acid can be covalently attached to the silica surface using appropriate coupling agents. | Drug delivery, catalysis, composite materials. |

Biochemical and Biological Research Relevance

Probing Enzyme Mechanisms and Protein-Ligand Interactions

Unnatural amino acids are invaluable tools for elucidating enzyme mechanisms and understanding the intricacies of protein-ligand interactions. The rigid, three-dimensional structure of the oxetane (B1205548) ring in (2R,3R)-3-aminooxetane-2-carboxylic acid can introduce specific conformational constraints when it is incorporated into peptides or used as a standalone ligand. This constrained geometry can be exploited to probe the active sites of enzymes, providing insights into the spatial and electronic requirements for substrate binding and catalysis.

The introduction of the oxetane moiety can also influence the hydrogen bonding networks and van der Waals interactions within a protein's binding pocket. By comparing the binding affinity and inhibitory activity of this compound or peptides containing this residue with their less constrained acyclic counterparts, researchers can dissect the energetic contributions of specific conformational preorganization to molecular recognition. However, specific studies detailing the use of the (2R,3R)-isomer as a probe for enzyme mechanisms are not yet prevalent in the literature.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological targets of this compound are not well-characterized in published research. However, based on the known activities of its stereoisomer, oxetin (B1210499), it is plausible that this compound could interact with enzymes involved in amino acid metabolism. For instance, oxetin is a known inhibitor of glutamine synthetase. While the stereochemistry at the C2 and C3 positions is crucial for biological activity, the potential for the (2R,3R)-isomer to interact with similar targets, albeit with different potency or selectivity, remains an area for future investigation.

The unique structural features of this compound, including its polarity and rigid framework, may also enable it to interact with other classes of biological targets, such as receptors or ion channels. Computational modeling and high-throughput screening approaches could be employed to identify potential protein targets and to understand the structural basis for any observed interactions.

Impact on Biological Systems at a Mechanistic Level (e.g., Antimetabolite activity in microorganisms, plant growth inhibition studies)

The (2R,3S)-isomer, oxetin, exhibits notable antimetabolite activity in various microorganisms and also functions as a plant growth inhibitor. This activity is attributed to its ability to interfere with amino acid metabolic pathways. Given that this compound is a stereoisomer of oxetin, it is conceivable that it may also possess antimetabolite properties.

The mechanism of action for such activity would likely involve the compound being recognized and processed by enzymes that normally act on natural amino acids. This could lead to the disruption of essential metabolic pathways, resulting in growth inhibition. Comparative studies of the different stereoisomers of 3-aminooxetane-2-carboxylic acid would be highly valuable in understanding the structure-activity relationships that govern their antimetabolite and plant growth inhibitory effects. However, specific studies on the (2R,3R)-isomer in these biological systems are not currently available.

Engineering Proteins with Modified Functions

The site-specific incorporation of unnatural amino acids into proteins is a powerful technique for protein engineering, enabling the introduction of novel chemical functionalities and the modification of protein structure and function. This compound, with its constrained oxetane ring, could be utilized to introduce conformational rigidity into specific regions of a protein's backbone.

This induced rigidity could have several applications, such as:

Stabilizing secondary structures: The constrained nature of the oxetane ring could help to nucleate or stabilize specific secondary structures like β-turns or helices.

Modulating protein-protein interactions: By altering the local conformation of a protein surface, the incorporation of this unnatural amino acid could enhance or disrupt protein-protein interactions.

Creating novel catalytic sites: The unique electronic and steric properties of the oxetane moiety could be harnessed to design novel enzyme active sites.

The successful incorporation of this compound into proteins would require the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this unnatural amino acid. While the field of protein engineering with unnatural amino acids is rapidly advancing, the specific application of this particular compound has yet to be reported.

Future Directions and Emerging Research Avenues

Exploration of New Stereoisomers and Analogues

The rigid framework of the oxetane (B1205548) ring in 3-aminooxetane-2-carboxylic acid provides a valuable scaffold for creating conformationally restricted amino acids, which are crucial in peptidomimetics and drug design. nih.govlifechemicals.com The exploration of its other stereoisomers—(2S,3R), (2R,3S), and (2S,3S)—and the synthesis of novel analogues are burgeoning areas of research. These efforts aim to fine-tune the spatial arrangement of the amino and carboxylic acid groups, which can profoundly influence molecular recognition and biological activity.

The synthesis of analogues often involves modifying the oxetane ring with various substituents or incorporating the aminooxetane motif into larger, more complex structures. For instance, aryl amino-oxetanes are being investigated as promising bioisosteres for benzamides, a common pharmacophore found in over 100 approved drugs. digitellinc.com The development of synthetic routes to these analogues allows for a systematic investigation of structure-activity relationships. The constrained nature of these molecules can lead to improved metabolic stability and receptor-binding affinity compared to their more flexible acyclic counterparts. lifechemicals.com Research in this area is critical for expanding the chemical space around this unique scaffold and unlocking its full potential in medicinal chemistry.

Development of Green Chemistry Routes for Synthesis

Traditional methods for synthesizing strained ring systems like oxetanes can involve harsh reagents and generate significant waste. acs.org Consequently, a major focus of future research is the development of green and sustainable synthetic routes to (2R,3R)-3-aminooxetane-2-carboxylic acid and its derivatives. This includes the use of catalytic methods, renewable starting materials, and processes with high atom economy.

Biocatalysis, in particular, presents a powerful and sustainable alternative for producing chiral molecules. mdpi.com The use of enzymes, such as halohydrin dehalogenases, is being explored for the enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.netnih.gov These enzymatic processes operate under mild conditions and can provide access to specific stereoisomers with high purity, which is often challenging to achieve through traditional chemical synthesis. mdpi.comnih.gov Another green chemistry approach involves leveraging abundant and non-toxic reagents, such as carbon dioxide (CO2), as a one-carbon source in annulation reactions with 3-aminooxetanes to create valuable heterocyclic structures. rsc.org The development of such environmentally benign methodologies is essential for the large-scale and sustainable production of these valuable building blocks.

Integration into Advanced Computational Design Platforms

Advanced computational tools are becoming indispensable in modern chemical research, and this compound is a prime candidate for study using these platforms. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are being employed to understand the conformational preferences and electronic properties imparted by the oxetane ring.

MD simulations allow researchers to model the behavior of peptides and other molecules containing the aminooxetane core, providing insights into how this constrained amino acid influences secondary structure and flexibility. nih.govrsc.org This is particularly valuable in the design of peptidomimetics, where controlling the conformation is key to achieving desired biological activity. rsc.orgnih.gov DFT calculations are used to study the geometry and stability of these molecules and to rationalize reaction mechanisms for their synthesis. digitellinc.comthieme.demdpi.com By integrating this compound into computational screening and design platforms, scientists can predict its impact on a molecule's properties, such as binding affinity to a biological target, thereby accelerating the discovery and optimization of new therapeutic agents and functional materials.

Novel Applications in Chemical Biology and Materials Science

The unique properties of this compound and its analogues are paving the way for novel applications in both chemical biology and materials science.

In chemical biology, the primary application lies in its use as a bioisostere—a chemical group that can replace another with similar properties to enhance a molecule's biological activity or pharmacokinetic profile. nih.gov The oxetane motif has been successfully used as a surrogate for carbonyl, gem-dimethyl, and amide groups. nih.govresearchgate.netnih.gov Specifically, aryl amino-oxetanes are being extensively studied as bioisosteres of benzamides, offering a more three-dimensional structure that can improve properties like aqueous solubility while maintaining metabolic stability. digitellinc.com The incorporation of this constrained amino acid into peptides has also been shown to induce turns in the peptide backbone, a strategy used to improve the efficacy of cyclic peptide drugs. nih.govrsc.org

In materials science, oxetane derivatives are valuable monomers for polymerization. The ring-opening polymerization of oxetanes leads to the formation of polyethers, known as polyoxetanes. wikipedia.orgnih.gov These polymers can be designed to have a range of properties, from liquids to crystalline solids, depending on the substituents on the oxetane ring. wikipedia.org Researchers are exploring the use of functionalized polyoxetanes as polymer supports, adhesives, and cross-linked resins. nih.govoup.comresearchgate.net The incorporation of the this compound moiety into polymer backbones could introduce chirality and functional handles for further modification, leading to new functional materials with tailored properties for a variety of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (2R,3R)-3-aminooxetane-2-carboxylic acid, and how is stereochemical integrity maintained?

- Methodological Answer : Enantioselective synthesis is critical. Techniques include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce stereochemistry during oxetane ring formation.

- Chiral Pool Synthesis : Start with enantiopure precursors, such as (R)- or (S)-glyceraldehyde derivatives, to ensure retention of configuration.

- Protection Strategies : Boc (tert-butoxycarbonyl) groups can protect the amine during synthesis to prevent racemization .

- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) confirms enantiomeric excess.

Q. Which analytical techniques are most effective for structural elucidation and stereochemical confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Parameters like Flack’s x or Rogers’ η help validate chirality .

- NMR Spectroscopy : 2D techniques (COSY, HSQC, NOESY) assign proton environments and spatial relationships. For oxetanes, characteristic -NMR signals appear at δ 3.5–5.0 ppm for ring protons.

- Polarimetry : Measure optical rotation ([α]) to confirm enantiopurity.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when resolving the absolute configuration of this compound?

- Methodological Answer :

- Parameter Selection : Prefer Flack’s x over Rogers’ η for structures near centrosymmetry, as x avoids overprecision in chirality assignment .

- Bijvoet Differences : Use anomalous scattering (e.g., Cu-Kα radiation) to enhance contrast between enantiomers.

- Validation : Cross-check with independent methods (e.g., NMR-derived NOE correlations or computational modeling).

Q. What computational approaches predict the reactivity of this compound in peptide coupling or ring-opening reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to model regioselectivity during nucleophilic attacks on the oxetane ring.

- Molecular Dynamics (MD) : Simulate interactions in enzymatic environments (e.g., binding to aminoacyl-tRNA synthetases) to assess bioactivity.

- Docking Studies : Predict binding affinities for drug design applications using software like AutoDock Vina.

Q. What strategies mitigate racemization during derivatization of this compound in peptide synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings (e.g., EDC/HOBt) at 0–4°C to minimize base-induced racemization.

- Protecting Groups : Use Fmoc or Boc for temporary amine protection, as they resist β-elimination under mild conditions .

- Monitoring : Track enantiomeric ratio via chiral GC or LC-MS after each synthetic step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.